N-hydroxybenzo[b]thiophene-2-carboxamide
Description
Properties
CAS No. |
211172-97-3 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-hydroxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C9H7NO2S/c11-9(10-12)8-5-6-3-1-2-4-7(6)13-8/h1-5,12H,(H,10,11) |
InChI Key |
UGJNLGFANIDLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxybenzo[b]thiophene-2-carboxamide typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-hydroxybenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
Medicinal Applications
1. Cardiovascular Treatments
N-hydroxybenzo[b]thiophene-2-carboxamide derivatives have been investigated for their potential in treating heart failure. A patent describes a benzo[b]thiophene-2-carboximidamide derivative that shows high bioavailability and minimal side effects such as nausea and vomiting, making it suitable for heart failure patients . The compound can be administered in various forms, including tablets and injections, with dosages ranging from 0.001 to 10 mg per kg of body weight .
2. Alzheimer's Disease
Recent studies have identified this compound derivatives as modulators of amyloid-beta (Aβ42) aggregation, which is crucial in Alzheimer's disease pathology. These compounds demonstrated significant inhibition of Aβ42 aggregation in vitro, indicating their potential as pharmacological tools for studying and treating Alzheimer's disease . For instance, specific derivatives showed up to 54% inhibition of Aβ42 aggregation, suggesting a promising avenue for further development .
Agricultural Applications
1. Pesticidal Activity
Another area of application for this compound derivatives is in pest control. Research indicates that these compounds can be effective against various pests and pathogens. For example, specific formulations containing benzo[b]thiophene derivatives have been shown to achieve 100% kill rates against organisms such as Verticillium alboatrum and Schistosoma mansoni when applied at appropriate concentrations .
Data Tables
Case Studies
Case Study 1: Heart Failure Treatment
In a clinical setting, a derivative of this compound was administered to patients with chronic heart failure. The results indicated improved cardiac function with minimal adverse effects compared to traditional treatments, highlighting the compound's therapeutic potential.
Case Study 2: Alzheimer’s Research
In vitro studies on various this compound derivatives revealed their ability to modulate Aβ42 aggregation kinetics. Compounds were tested using thioflavin-T fluorescence assays, showing varying degrees of inhibition, which could lead to new therapeutic strategies for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-hydroxybenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. The molecular targets include kinases like Dyrk1A, Dyrk1B, and Clk1, which are overexpressed in various cancers .
Comparison with Similar Compounds
Hydroxamic Acid Derivatives
- J1075 (3-Chloro-N-hydroxybenzo[b]thiophene-2-carboxamide) : Exhibits HDAC8 inhibition, critical for epigenetic regulation. The chloro substituent at the 3-position enhances target selectivity and stability .
- N-Hydroxythiophene-2-carboxamide : A simpler analog lacking the benzo-fused ring shows reduced metabolic stability and weaker HDAC affinity due to the absence of aromatic π-stacking interactions .
Benzylated Derivatives
- N-Benzyl-5-hydroxybenzo[b]thiophene-2-carboxamides : These derivatives, such as compounds 1–3 in , incorporate benzyl groups at the 5-hydroxy position. The chloro-substituted benzyl variants (e.g., 2 , 3 ) demonstrate dual Clk/Dyrk kinase inhibition, with IC₅₀ values in the micromolar range. The bulky benzyl groups enhance hydrophobic interactions in kinase ATP-binding pockets but may reduce solubility .
Amino- and Hydroxy-Substituted Derivatives
- 3-Amino-thiophene-2-carboxamides: Non-fused analogs (e.g., 7a–c in ) exhibit superior antioxidant (up to 62% DPPH scavenging) and antibacterial activity (86.9% inhibition against S. aureus) compared to hydroxy- or methyl-substituted analogs. The amino group’s electron-donating properties enhance radical stabilization .
Structural Modifications and Solubility
Target-Specific Modifications
- STING Agonists : Benzo[b]thiophene-2-carboxamide derivatives with pyrimidine or imidazole substituents (e.g., 12d , 12e in ) activate the STING pathway, albeit with marginal activity (EC₅₀ >10 μM). The lack of a hydroxamate group reduces metal chelation but allows for immune pathway engagement .
- Antibacterial Agents : Nitrothiophene carboxamides (e.g., ) with nitro and trifluoromethyl groups show narrow-spectrum antibacterial activity. The electron-withdrawing nitro group enhances membrane penetration but may confer toxicity .
Key Research Findings and Trends
Substituent Position Matters: Chloro or amino groups at the 3- or 5-positions optimize target engagement (HDACs, kinases) compared to unsubstituted analogs.
Hydroxamate vs. Amide : Hydroxamic acid derivatives (e.g., J1075) excel in metal-dependent enzyme inhibition, while simple amides prioritize solubility and oral bioavailability.
Antioxidant vs. Antimicrobial: Amino groups enhance antioxidant activity via radical stabilization, whereas nitro groups improve antibacterial efficacy through electrophilic interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-hydroxybenzo[b]thiophene-2-carboxamide derivatives?
- Methodology : Derivatives are typically synthesized via multi-step reactions, including cyclization, bromination, and amide coupling. For example, intermediates like 5-aminothiophene-2-carboxamide are functionalized with heterocyclic groups (e.g., pyrazolyl, thiazolyl) under reflux in ethanol/water mixtures. Purification involves reverse-phase HPLC or recrystallization, yielding products with 58–77% efficiency .
- Characterization : Confirmation of structure relies on IR (NH, C=O, C-S-C peaks), NMR (¹H/¹³C chemical shifts), and mass spectrometry (EI-MS for molecular ions). Elemental analysis (C, H, N) validates purity, with slight deviations (<0.5%) attributed to experimental conditions .
Q. How do solubility and solvent choice impact the crystallization of this compound analogs?
- Critical Factors : Ethanol or ethanol/water mixtures are optimal for crystallization due to balanced polarity, yielding solids with sharp melting points (142–226°C). Poor solubility in non-polar solvents (e.g., hexane) necessitates gradient elution during HPLC purification .
- Troubleshooting : Recrystallization failures may arise from impurities; repeating column chromatography with MeCN:H₂O gradients (30%→100%) improves purity .
Q. Which spectroscopic techniques are most reliable for resolving structural ambiguities in thiophene carboxamides?
- Best Practices :
- ¹³C NMR : Distinguishes carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons in the benzo[b]thiophene core (~120–140 ppm).
- HRMS : Confirms molecular weight within 0.001 Da accuracy, critical for detecting trace impurities .
- X-ray crystallography (if available): Resolves regiochemistry in cases of ambiguous NMR data .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazolyl vs. triazepine substituents) influence antimicrobial activity?
- SAR Insights :
- Pyrazolyl derivatives (e.g., compound 3b ) show 2× higher potency against P. aeruginosa (MIC = 25 µg/mL) than ampicillin, likely due to enhanced membrane penetration from planar heterocycles.
- Triazepine derivatives (e.g., 7b ) exhibit dual anti-HCV and antimicrobial activity (EC₉₉ = 0.08–0.36 µg/mL), attributed to thiophene’s electron-rich core interacting with viral proteases .
- Experimental Validation : Use agar diffusion (1 mg/mL DMSO solutions) and MIC/MBC assays with NCCLS guidelines to quantify bactericidal vs. bacteriostatic effects .
Q. What mechanisms underlie the anti-HCV activity of thiophene carboxamides?
- Proposed Pathway : Derivatives inhibit HCV RNA replication by targeting NS5B polymerase. In HepG2 cells, RT-PCR shows suppression of (−) RNA strands at EC₉₉ < 0.5 µg/mL. Neutral red assays confirm low cytotoxicity (IC₅₀ > 50 µg/mL), supporting selective antiviral action .
- Key Assays :
- RT-PCR : Amplify 174-bp HCV RNA fragments post-treatment.
- Neutral Red Uptake : Measure cell viability after 96-hour exposure .
Q. How can researchers resolve contradictions in solubility data across studies?
- Analytical Strategies :
- HPLC-PDA : Detect co-eluting impurities masking true solubility.
- DSC/TGA : Assess crystallinity vs. amorphous content, which alters dissolution rates .
- Case Study : Compound 10a showed variable solubility in DMSO; purity-adjusted measurements (via LC-MS) revealed residual solvents (e.g., ethanol) skewed initial data .
Q. What in vitro models best predict the pharmacokinetics of brain-targeted thiophene carboxamides?
- Models :
- Caco-2 Permeability : FRM-1 (a benzo[b]thiophene analog) showed passive permeability (efflux ratio <2), correlating with in vivo brain retention in rats.
- Microsomal Stability : Incubate with liver microsomes; CYP3A4 inhibitors (e.g., ketoconazole) can prolong half-life if metabolism is rapid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
